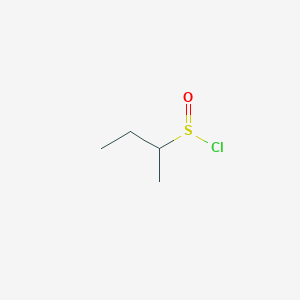

Butane-2-sulfinyl chloride

CAS No.: 41719-03-3

Cat. No.: VC7974066

Molecular Formula: C4H9ClOS

Molecular Weight: 140.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41719-03-3 |

|---|---|

| Molecular Formula | C4H9ClOS |

| Molecular Weight | 140.63 g/mol |

| IUPAC Name | butane-2-sulfinyl chloride |

| Standard InChI | InChI=1S/C4H9ClOS/c1-3-4(2)7(5)6/h4H,3H2,1-2H3 |

| Standard InChI Key | JQHJVROIRBFWTA-UHFFFAOYSA-N |

| SMILES | CCC(C)S(=O)Cl |

| Canonical SMILES | CCC(C)S(=O)Cl |

Introduction

Structural and Nomenclature Considerations

Butane-2-sulfonyl chloride, also referred to as 2-butanesulfonyl chloride, features a sulfonyl chloride (–SO₂Cl) group attached to the second carbon of a butane chain. Its IUPAC name is butane-2-sulfonyl chloride, with the canonical SMILES CCC(C)S(=O)(=O)Cl and InChI key WKIXWKIEOCQGAF-UHFFFAOYSA-N . The compound’s molecular weight is 156.63 g/mol, with a density of 1.23 g/mL and a predicted boiling point of 194.98°C .

Nomenclature Clarification: While the term "sulfinyl" (referring to –SO– groups) occasionally appears in literature, the correct designation for this compound is "sulfonyl" (–SO₂–). This distinction is critical, as sulfonyl chlorides exhibit distinct reactivity compared to sulfinyl analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Butane-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-butanol or direct sulfonation of butane. A representative method involves:

-

Sulfonation: Reaction of 2-butanol with sulfuric acid to form 2-butanesulfonic acid.

-

Chlorination: Treatment with chlorinating agents (e.g., PCl₅, SOCl₂, or Cl₂) under controlled conditions .

For example, chlorination with Cl₂ in dichloromethane at subzero temperatures yields the product, which is quenched with Na₂S₂O₃ and purified via cold washing . This method achieves yields >85% with purity validated by NMR (δ 1.3–1.5 ppm for methyl groups) and HPLC .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:

-

Temperature: –5°C to 0°C to suppress side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for efficient mixing.

-

Quality control: Titration for active chloride content and GC-MS for residual solvent analysis .

Chemical Properties and Reactivity

Electrophilic Reactivity

The sulfonyl chloride group confers strong electrophilicity, enabling reactions such as:

-

Nucleophilic substitution with amines to form sulfonamides .

-

Cross-coupling in palladium-catalyzed reactions for biaryl synthesis .

Spectroscopic Characterization

-

IR: S=O stretches at 1,360–1,380 cm⁻¹ and 1,150–1,170 cm⁻¹ .

-

¹H NMR: Methyl protons at δ 1.3–1.5 ppm; sulfonyl-attached carbon at δ 50–55 ppm in ¹³C NMR .

-

Mass spectrometry: Molecular ion peak at m/z 156.63 and fragment [M–Cl]⁺ at m/z 121 .

Applications in Research and Industry

Pharmaceutical Intermediates

Butane-2-sulfonyl chloride is pivotal in synthesizing sulfonamide drugs. For example:

-

Anti-inflammatory agents: Reacts with aryl amines to form bioactive sulfonamides .

-

Acetylcholinesterase inhibitors: Modifies enzyme active sites, showing promise in neurodegenerative disease research .

Materials Science

As a cross-linking agent, it enhances polymer durability in agrochemical coatings and epoxy resins .

Protein Modification

The compound sulfonylates nucleophilic residues (e.g., lysine) in proteins, aiding structural studies and enzyme inhibition assays .

Comparison with Analogous Sulfonyl Chlorides

| Compound | Reactivity | Applications | Stability |

|---|---|---|---|

| Butane-2-sulfonyl chloride | High | Pharmaceuticals, polymers | Moderate (hydrolyzes) |

| 1-Butanesulfonyl chloride | Moderate | Surfactants | High |

| 4-Toluenesulfonyl chloride | Very high | Mitsunobu reactions, sulfonamides | Low |

Data sourced from supplier catalogs and synthesis studies .

Recent Advances and Future Directions

Recent studies highlight its role in photoredox catalysis for C–S bond formation and bioconjugation techniques for antibody-drug conjugates . Challenges remain in stabilizing the compound against hydrolysis, with novel desiccants (e.g., 3Å molecular sieves) showing promise .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume